molecular formula C17H17NO4 B2566833 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide CAS No. 1170181-00-6

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide

Cat. No.: B2566833
CAS No.: 1170181-00-6
M. Wt: 299.326
InChI Key: KNQPJUMHQJDDFJ-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide is an organic compound that features a benzo[d][1,3]dioxole moiety linked to an ethyl chain, which is further connected to a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide is unique due to its combination of the benzo[d][1,3]dioxole moiety and the phenylacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through a series of chemical reactions involving benzo[d][1,3]dioxole derivatives and ethyl-2-phenylacetate. The synthetic pathway typically includes:

  • Formation of the dioxole ring : Utilizing appropriate precursors to construct the benzo[d][1,3]dioxole moiety.
  • Nucleophilic substitution : Introducing the ethyl group via nucleophilic attack on the appropriate electrophilic center.
  • Final acetylation : Attaching the phenylacetamide group to achieve the final product.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives have shown significant free radical scavenging activity when assessed using the DPPH assay. The antioxidant capacity is crucial as it implies potential protective effects against oxidative stress-related diseases .

Anticancer Properties

Several studies have explored the anticancer potential of phenylacetamide derivatives. In vitro assays using human lung cancer cell lines (e.g., A549) have demonstrated that certain derivatives possess cytotoxic effects, with IC50 values indicating effective inhibition of cell growth. For example, related compounds have shown IC50 values as low as 10.88 μg/mL against A549 cells, suggesting promising anticancer activity .

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of Tyrosine Kinase : Molecular docking studies suggest that this compound may interact with tyrosine kinase receptors, which are critical in cancer progression.
  • G Protein-Coupled Receptor (GPCR) Modulation : Similar compounds have been shown to affect GPCR pathways, which are vital in various physiological processes and could contribute to their therapeutic effects .

Study 1: Antioxidant and Cytotoxic Effects

A study conducted on a series of phenylacetamides highlighted their antioxidant and cytotoxic activities. The compounds were tested against A549 lung cancer cells using the MTT assay. The results indicated that modifications to the dioxole structure significantly enhanced both antioxidant and anticancer activities.

CompoundIC50 (μg/mL)Antioxidant ActivityNotes
3c10.88HighBest anticancer activity
3f37.23ModerateHighest antioxidant activity

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that this compound binds effectively to target proteins involved in cancer pathways. This binding affinity correlates with observed biological activities, supporting its potential as a lead compound in drug development .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-17(10-13-4-2-1-3-5-13)18-8-9-20-14-6-7-15-16(11-14)22-12-21-15/h1-7,11H,8-10,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQPJUMHQJDDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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